Hexafluoroglutaric anhydride

Catalog No.
S704110
CAS No.
376-68-1
M.F
C5F6O3
M. Wt
222.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexafluoroglutaric anhydride

CAS Number

376-68-1

Product Name

Hexafluoroglutaric anhydride

IUPAC Name

3,3,4,4,5,5-hexafluorooxane-2,6-dione

Molecular Formula

C5F6O3

Molecular Weight

222.04 g/mol

InChI

InChI=1S/C5F6O3/c6-3(7)1(12)14-2(13)4(8,9)5(3,10)11

InChI Key

IHYAGCYJVNHXCT-UHFFFAOYSA-N

SMILES

C1(=O)C(C(C(C(=O)O1)(F)F)(F)F)(F)F

Canonical SMILES

C1(=O)C(C(C(C(=O)O1)(F)F)(F)F)(F)F

Hexafluoroglutaric anhydride is a chemical compound with the molecular formula C5F6O3C_5F_6O_3 and a molecular weight of approximately 222.04 g/mol. It is characterized by its unique structure, which includes six fluorine atoms attached to a glutaric acid backbone in an anhydride form. This compound is typically a colorless to pale yellow liquid and exhibits significant reactivity due to the presence of fluorine atoms, which enhance its electrophilic properties.

Organic Synthesis:

  • Acylation Agent: Hexafluoroglutaric anhydride functions as a dehydrating agent, readily forming carboxylic acid anhydrides when reacted with carboxylic acids. This property makes it valuable for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and specialty materials. Source: Sigma-Aldrich product page, Hexafluoroglutaric anhydride 97%:

Fluorine Chemistry:

  • Fluorination Reagent: Due to the presence of multiple fluorine atoms, hexafluoroglutaric anhydride can act as a mild fluorinating agent. Researchers are exploring its potential for introducing fluorine atoms into complex organic molecules, potentially leading to new materials with unique properties. Source: American Chemical Society, Chemical & Engineering News

Material Science:

  • Precursor for Functional Materials: The unique chemical properties of hexafluoroglutaric anhydride, particularly its thermal stability and resistance to harsh chemicals, make it a potential precursor for the synthesis of functional materials. Researchers are investigating its use in developing new polymers, coatings, and lubricants with improved performance. Source: ScienceDirect, Journal of Fluorine Chemistry

Biomedical Research:

  • Limited Applications: Currently, the use of hexafluoroglutaric anhydride in biomedical research is limited. However, some studies have explored its potential as a modifier of biomolecules, such as proteins, to improve their stability or function. Further research is needed to fully understand its potential in this field. Source: National Institutes of Health, PubChem database entry for Hexafluoroglutaric anhydride
, particularly with nucleophiles. It can react with alcohols and amines to form esters and amides, respectively. One notable reaction involves its interaction with acid chlorides in the presence of pyridine, which leads to the formation of trifluoromethylketones, showcasing its utility in organic synthesis . Additionally, hexafluoroglutaric anhydride can undergo hydrolysis, yielding hexafluoroglutaric acid.

Hexafluoroglutaric anhydride can be synthesized through several methods:

  • Fluorination of Glutaric Anhydride: This involves the introduction of fluorine atoms into the glutaric anhydride structure using fluorinating agents.
  • Reactions with Fluoroacids: The compound can also be synthesized by reacting glutaric acid derivatives with strong fluorinating agents under controlled conditions.
  • One-Pot Reactions: Recent studies have demonstrated that hexafluoroglutaric anhydride can be produced in one-pot reactions involving multiple reagents .

Hexafluoroglutaric anhydride is utilized in various applications:

  • Organic Synthesis: It serves as a reagent for synthesizing fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Polymer Chemistry: This compound can be used to modify polymers, enhancing their properties through fluorination.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.

Interaction studies involving hexafluoroglutaric anhydride primarily focus on its reactivity with nucleophiles and electrophiles in organic synthesis. The compound's ability to form stable adducts with various nucleophiles makes it a valuable tool in synthetic chemistry. Additionally, studies have explored its interactions in polymer matrices, where it can influence ionic conductivity and other material properties .

Similar Compounds: Comparison

Hexafluoroglutaric anhydride shares similarities with several other fluorinated compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Hexafluoropropylene oxideC3F6OC_3F_6OUsed in polymer production; less reactive than hexafluoroglutaric anhydride.
Trifluoroacetic anhydrideC3F3O2C_3F_3O_2Stronger electrophile; commonly used in peptide synthesis.
Perfluorobutyric acidC4F8OC_4F_8OMore stable; used in various industrial applications but less versatile than hexafluoroglutaric anhydride.

Hexafluoroglutaric anhydride stands out due to its higher reactivity stemming from the presence of multiple fluorine atoms and its ability to participate in diverse organic reactions.

Bulk Physical Properties

Boiling Point (71–72°C) and Density (1.654 g/mL at 25°C)

Hexafluoroglutaric anhydride exhibits distinctive bulk physical properties that reflect its highly fluorinated molecular structure. The compound demonstrates a boiling point within the narrow range of 71–72°C under standard atmospheric conditions [1] [2] [3]. This relatively low boiling point is characteristic of perfluorinated anhydrides and indicates moderate intermolecular forces despite the presence of highly electronegative fluorine atoms throughout the molecular framework.

The density of hexafluoroglutaric anhydride has been consistently measured at 1.654 g/mL at 25°C [1] [2] [4]. This high density value is significantly greater than that of non-fluorinated organic compounds of comparable molecular weight, reflecting the substantial mass contribution of the six fluorine atoms within the molecular structure. The specific gravity measurements consistently report values of 1.654, confirming the reliability of this physical parameter across multiple analytical determinations [5] [3].

Physical PropertyValueTemperature (°C)Reference Conditions
Boiling Point71-72°C-Standard atmospheric pressure
Density1.654 g/mL25Standard conditions
Specific Gravity1.65420Water reference

Refractive Index (1.324) and Hygroscopicity

The refractive index of hexafluoroglutaric anhydride has been determined to be 1.324 at 20°C using the sodium D-line as reference [1] [2] [3]. This relatively low refractive index value is characteristic of highly fluorinated organic compounds, where the presence of fluorine atoms reduces the overall polarizability of the electron cloud compared to hydrocarbon analogues.

Hexafluoroglutaric anhydride exhibits notable hygroscopic properties, demonstrating sensitivity to atmospheric moisture [1] [4]. This hygroscopicity is attributed to the highly electrophilic nature of the anhydride functional group, which readily undergoes hydrolysis reactions upon contact with water vapor. The moisture sensitivity necessitates careful storage conditions to maintain compound integrity and prevent unwanted hydrolysis reactions that would convert the anhydride to the corresponding diacid [6].

Spectroscopic Profiling

Fluorine-19/Proton Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural information for hexafluoroglutaric anhydride through both fluorine-19 and proton analysis. The fluorine-19 nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that reflect the unique electronic environment of fluorine atoms in perfluorinated anhydride systems [7] [8]. The six fluorine atoms in hexafluoroglutaric anhydride occupy three distinct chemical environments, corresponding to the pairs of fluorine atoms on each carbon center within the glutaric backbone.

The fluorine-19 nuclear magnetic resonance chemical shifts span a range typical of perfluorinated aliphatic compounds, generally appearing between -50 to -220 parts per million relative to trichlorofluoromethane reference [7]. The specific chemical shift values depend on the local electronic environment of each fluorine pair, with those closer to the carbonyl groups experiencing different shielding effects compared to the central fluorine atoms.

Proton nuclear magnetic resonance analysis reveals the absence of directly attached hydrogen atoms to the carbon framework, consistent with the perfluorinated nature of the compound [9]. Any observed proton signals would originate from trace impurities or solvent interactions rather than the hexafluoroglutaric anhydride molecule itself.

Infrared and Raman Vibrational Modes

The vibrational spectroscopic profile of hexafluoroglutaric anhydride exhibits characteristic features consistent with cyclic anhydride functionality combined with extensive fluorination. Infrared spectroscopy reveals the presence of dual carbonyl stretching vibrations typical of anhydride compounds [10] [11]. For cyclic anhydrides, the symmetric carbonyl stretching mode typically appears at higher wavenumbers (1860-1840 cm⁻¹) while the asymmetric stretch occurs at lower frequencies (1780-1760 cm⁻¹) [10].

The carbon-fluorine stretching vibrations appear as complex, overlapping bands in the 1100-1300 cm⁻¹ region, characteristic of perfluorinated aliphatic systems [11] [12]. The multiplicity of carbon-fluorine stretching modes reflects the different chemical environments of the fluorine atoms within the molecular framework. Additional vibrational modes include carbon-carbon stretching vibrations and various deformation modes involving the perfluorinated carbon skeleton.

Raman spectroscopy provides complementary vibrational information, with carbon-fluorine stretching modes appearing at different relative intensities compared to infrared analysis due to different selection rules [13] [14]. The polarizability changes associated with carbon-fluorine bond vibrations result in distinct Raman signatures that can be used for molecular identification and structural confirmation.

Vibrational ModeInfrared (cm⁻¹)Raman (cm⁻¹)Assignment
Symmetric C=O stretch1860-1840-Anhydride functionality
Asymmetric C=O stretch1780-1760-Anhydride functionality
C-F stretching1100-1300700-800Perfluorinated framework
C-C stretching800-1000800-1000Carbon backbone

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of hexafluoroglutaric anhydride provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the molecular formula C₅F₆O₃ [15] [16]. The exact mass determination yields 221.97500 atomic mass units, consistent with the isotopic composition of the constituent elements [15].

Fragmentation patterns under electron ionization conditions reveal systematic loss of fluorine atoms and carbon-fluorine units, characteristic of perfluorinated organic compounds [17]. Common fragmentation pathways include the loss of carbonyl groups (mass loss of 28 atomic mass units) and the sequential elimination of carbon-fluorine units. The stability of certain fragment ions reflects the electronic structure and bonding characteristics of the perfluorinated framework.

Collision-induced dissociation experiments provide additional structural information through controlled fragmentation under defined energy conditions. The fragmentation efficiency and pathway selectivity depend on the collision energy and the specific electronic structure of the hexafluoroglutaric anhydride molecular ion [17].

Computational and Quantum Chemical Insights

Density Functional Theory-Derived Molecular Orbital Configurations

Quantum chemical calculations using density functional theory methods provide detailed insights into the electronic structure and molecular orbital configurations of hexafluoroglutaric anhydride [18] [19]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the electron-withdrawing effects of the fluorine substituents and the electrophilic nature of the anhydride functionality.

The molecular orbital analysis reveals significant electron density localization on the fluorine atoms, consistent with their high electronegativity. The carbon-fluorine bonds exhibit substantial ionic character, with electron density shifted toward the fluorine atoms. This electronic redistribution affects the overall molecular reactivity and contributes to the compound's distinctive physicochemical properties [18].

Computational analysis of the conformational landscape indicates that hexafluoroglutaric anhydride adopts a preferred molecular geometry that minimizes steric interactions between fluorine atoms while maintaining optimal orbital overlap within the anhydride ring system. The optimized molecular geometry serves as the basis for predicting various molecular properties and reactivity patterns [19].

Predicted Collision Cross-Sectional Data

Computational prediction of collision cross-sectional values provides important information for ion mobility spectrometry applications and molecular identification protocols. The predicted collision cross-section for hexafluoroglutaric anhydride varies depending on the ionization mode and adduct formation [16] [20].

For protonated molecules, the predicted collision cross-section value is 125.5 Ų (square angstroms), while sodium adduct formation yields a collision cross-section of 138.9 Ų [16]. These values reflect the three-dimensional molecular structure and the effective size of the ionized species in the gas phase under drift tube conditions.

Ionization ModeMass-to-Charge RatioPredicted Collision Cross-Section (Ų)
[M+H]⁺222.98125.5
[M+Na]⁺244.96138.9
[M-H]⁻220.97123.9
[M+NH₄]⁺240.01148.8

XLogP3

1.7

Boiling Point

72.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

376-68-1

Wikipedia

Perfluoroglutaric anhydride

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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